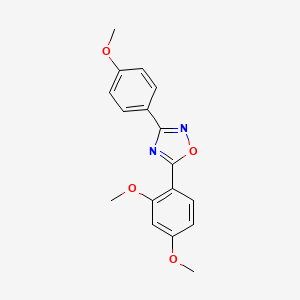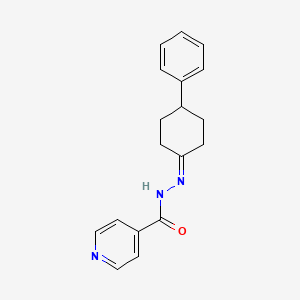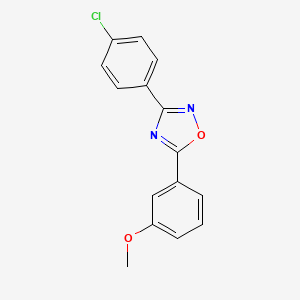![molecular formula C17H14N4O2 B5775808 1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5775808.png)
1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone, also known as METB, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. In addition, 1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone has been shown to exhibit antioxidant activity, which may have potential applications in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone in lab experiments is its low toxicity in normal cells, making it a safer alternative to other chemotherapeutic agents. However, one limitation is that the mechanism of action of 1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
Future research on 1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone could focus on elucidating its mechanism of action, optimizing its synthesis method, and exploring its potential applications in other fields such as materials science and organic electronics. In addition, further studies could investigate the potential of 1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone as a combination therapy with other chemotherapeutic agents to enhance its antitumor activity.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone involves the condensation of 2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethan-1-amine with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In materials science, 1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone has been used as a building block for the synthesis of novel materials with potential applications in organic electronics.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-23-13-8-6-12(7-9-13)16(22)10-20-14-4-2-3-5-15(14)21-17(20)18-11-19-21/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSFIRHDEPQHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N4C2=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)

![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)

![4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5775781.png)
![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)

![1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5775827.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)